molecular formula C12H9F3N2O2 B2875091 5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol CAS No. 860788-30-3

5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol

Cat. No.: B2875091
CAS No.: 860788-30-3
M. Wt: 270.211
InChI Key: KKCWCZUGKXYTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 5-position and a trifluoromethylphenyl group at the 2-position

Scientific Research Applications

5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Safety and Hazards

The safety data sheet for a similar compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methoxyacetylacetone in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidinol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinecarboxylic acid.

    Reduction: Formation of 5-methoxy-2-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrimidinol.

    Substitution: Formation of 5-methoxy-2-[3-(substituted)phenyl]-4-pyrimidinol derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-phenyl-4-pyrimidinol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol:

Uniqueness

5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications in research and industry.

Properties

IUPAC Name

5-methoxy-2-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-19-9-6-16-10(17-11(9)18)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCWCZUGKXYTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.